molecular formula C22H22N4O4S B2489009 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1112301-46-8

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2489009
CAS No.: 1112301-46-8
M. Wt: 438.5
InChI Key: WGGUEWHAIQPRIG-UHFFFAOYSA-N
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Description

2-({8-Methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidoindole core substituted with methoxy and methyl groups, coupled to a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl aromatic ring. Its structural complexity arises from the fused pyrimido[5,4-b]indole system, which confers unique electronic and steric properties. The compound’s design likely targets biological pathways involving enzyme inhibition or receptor modulation, given the prevalence of sulfanyl-acetamide derivatives in medicinal chemistry .

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-25-17-9-8-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-6-5-7-14(10-13)29-3/h5-11H,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGUEWHAIQPRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted indoles and acetamides, which undergo a series of reactions such as alkylation, sulfonation, and cyclization under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 8-methoxy and 3,5-dimethyl groups in the target compound improve solubility and metabolic stability .
  • Aromatic Substituent Effects : The 3-methoxyphenyl group in the target compound may engage in hydrogen bonding (via methoxy oxygen), whereas the 4-ethylphenyl group in likely enhances membrane permeability due to hydrophobic interactions.

Sulfanyl-Acetamide Derivatives

Compound Name Acetamide Substituent Biological Activity Reference
Target Compound N-(3-Methoxyphenyl) Hypothesized kinase/enzyme inhibition
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide N-(4-Methylphenyl) Demonstrated enzyme inhibition (e.g., urease)
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-Dimethoxyphenyl) Potential antimicrobial activity

Key Observations :

  • Aromatic vs. Heteroaromatic Linkers : The pyrimidoindole core in the target compound provides rigidity and π-stacking capacity compared to the oxadiazole or triazole cores in , which may influence target selectivity.

Structural Characterization

  • Spectroscopy : $ ^1 \text{H-NMR} $ data for analogs (e.g., ) confirm the presence of methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.9–8.8 ppm), consistent with the target compound’s expected spectral profile.

Pharmacological and Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~500 g/mol (estimated) ~510 g/mol ~520 g/mol
LogP ~3.5 (predicted) ~4.2 (Cl substituent) ~3.8 (ethylphenyl)
Solubility Moderate (methoxy groups) Low (Cl substituent) Moderate
Hydrogen Bonding 3 acceptors, 2 donors 2 acceptors, 2 donors 4 acceptors, 2 donors

Hypothesized Bioactivity :

  • The target compound’s pyrimidoindole core may inhibit kinases or DNA-binding proteins, while the sulfanyl-acetamide moiety could act as a Michael acceptor for covalent binding .

Biological Activity

The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidoindoles and exhibits various biological activities that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with an approximate molecular weight of 422.5 g/mol . Its structure includes a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety, which contribute to its biological reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol
Core StructurePyrimidoindole
Functional GroupsMethoxy, Sulfanyl

Anticancer Activity

Recent studies indicate that compounds related to the pyrimidoindole class exhibit significant anticancer properties. For example, derivatives with similar structures have shown potent antiproliferative effects against various cancer cell lines. Specifically, the IC50 values for related compounds have been reported in the range of 1.2–5.3 µM , indicating strong activity against cancer cells such as MCF-7 (breast cancer) and HEK 293 (human embryonic kidney) cells .

In one study, a series of thieno[2,3-d]pyrimidine derivatives demonstrated selective cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting that structural modifications can enhance biological activity . This highlights the potential of this compound as a candidate for further development in anticancer therapies.

Antioxidant Activity

Antioxidative properties have also been noted in similar compounds within this chemical class. For instance, some derivatives showed significant antioxidative activity across various assays when compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound may play a role in mitigating oxidative stress-related damage in cells .

Antibacterial Activity

The antibacterial potential of related compounds has been documented as well. Certain derivatives exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This indicates that modifications to the core structure can lead to enhanced antibacterial efficacy.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may stem from its ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance:

  • Inhibition of Acetyl-CoA Carboxylase : Some studies suggest that similar compounds can act as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism .
  • Cell Cycle Disruption : The structural characteristics may allow it to interfere with cell cycle regulation in cancer cells.

Case Studies

  • Anticancer Efficacy : In vitro studies on pyrimidoindole derivatives have shown promising results against various cancer cell lines. One derivative demonstrated an IC50 value of 27.6 µM against MDA-MB-231 cells , suggesting that structural analogs could yield even more potent derivatives.
  • Antioxidant Evaluation : Compounds were tested across multiple antioxidant assays showing improved performance over standard antioxidants like BHT . This positions them as potential candidates for formulations aimed at reducing oxidative stress.

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